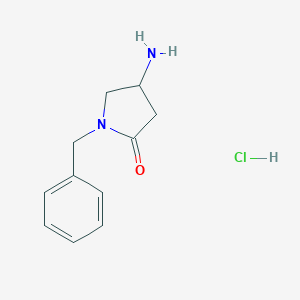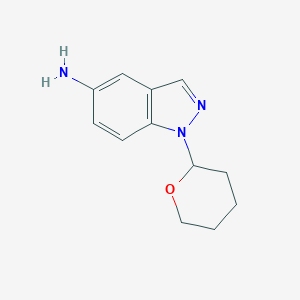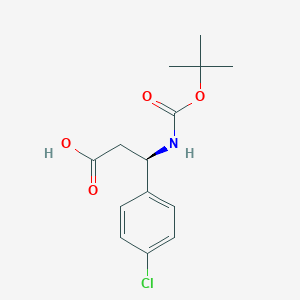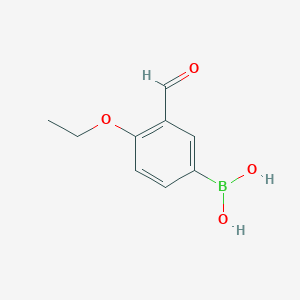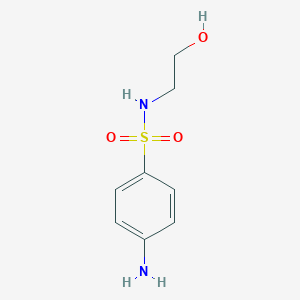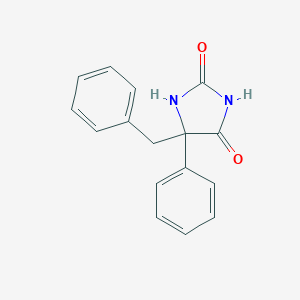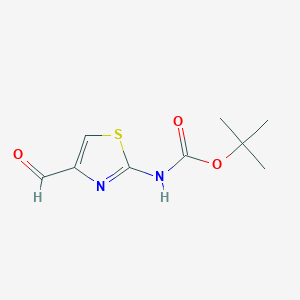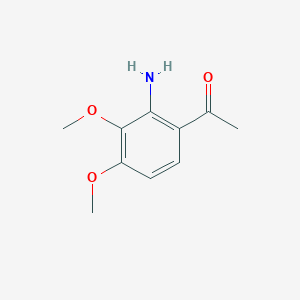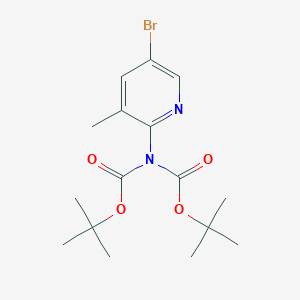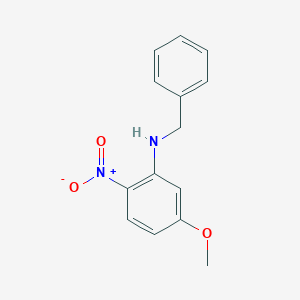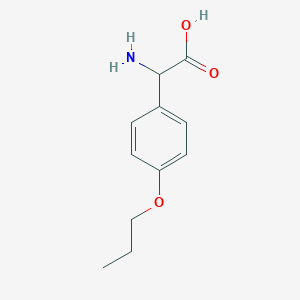![molecular formula C10H16N2 B112742 N-[2-(aminomethyl)benzyl]-N,N-dimethylamine CAS No. 53369-77-0](/img/structure/B112742.png)
N-[2-(aminomethyl)benzyl]-N,N-dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(aminomethyl)benzyl]-N,N-dimethylamine” is a chemical compound with the molecular formula C10H16N2 . It has a molecular weight of 164.25 . The compound is also known by its CAS number: 53369-77-0 .
Molecular Structure Analysis
The InChI code for “N-[2-(aminomethyl)benzyl]-N,N-dimethylamine” is 1S/C10H16N2/c1-12(2)8-10-6-4-3-5-9(10)7-11/h3-6H,7-8,11H2,1-2H3 . The compound’s structure includes a benzene ring attached to an aminomethyl group and a dimethylamino group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 164.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass is 164.131348519 g/mol .Wissenschaftliche Forschungsanwendungen
1. Protection of Benzylamines with Carbon Dioxide
- Application Summary: This research focuses on the protection of benzylamines with carbon dioxide. The reversible reactions of CO2 with amines could provide a possible vehicle for realizing this strategy .
- Methods of Application: The products of reaction of benzylamines with CO2 were studied in a variety of solvents with and without the presence of basic additives .
- Results: The competitive intramolecular acylation of 4-(aminomethyl)-benzyl alcohol with isopropenyl acetate, producing exclusively O-acylation, demonstrated the effective protection of benzylamine as carbamate and bicarbamate amidinium species .
2. One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
- Application Summary: This research describes a practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .
- Methods of Application: The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Results: A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
3. Antibacterial and Antibiofilm Agents
- Application Summary: This research focuses on the preparation of cationic peptidomimetic Gly-POX, via cationic ring-opening polymerization (CROP) of N-Boc-aminomethyl-2-oxazoline monomers .
- Methods of Application: The preparation involves the use of trifluoromethanesulfonyl anhydride (MeOTf) as the initiator .
- Results: The prepared cationic peptidomimetic Gly-POX effectively killed MRSA persisters at 4× MIC due to its capacity to damage membrane .
4. Aliphatic Building Blocks
- Application Summary: This research reframes primary alkyl amines as aliphatic building blocks. While primary aliphatic amines are ubiquitous in natural products, they are traditionally considered inert to substitution chemistry .
- Methods of Application: The study focuses on the field of aliphatic deamination chemistry, comparing cross-coupling and photocatalyzed transformations proceeding through polar and radical mechanisms with oxidative deamination and other transition metal catalyzed reactions .
- Results: The research demonstrates that primary aliphatic amines can be harnessed as valuable C (sp3) synthons .
5. Synthesis of Tertiary Amines
- Application Summary: The conversion of primary amines to tertiary amines was investigated with N-benzyl 2,4,6-triphenylpyridinium perchlorate .
- Methods of Application: The reaction was carried out with piperidine and morpholine under reflux conditions .
- Results: The product amine was obtained in 85% and 92% yield respectively .
6. Chemical Supplier
- Application Summary: “N-[2-(aminomethyl)benzyl]-N,N-dimethylamine” is supplied by chemical companies for use in various scientific research and industrial applications .
- Methods of Application: The chemical is used as received from the supplier .
- Results: The availability of this chemical from suppliers facilitates its use in a wide range of applications .
4. Aliphatic Building Blocks
- Application Summary: This research reframes primary alkyl amines as aliphatic building blocks. While primary aliphatic amines are ubiquitous in natural products, they are traditionally considered inert to substitution chemistry .
- Methods of Application: The study focuses on the field of aliphatic deamination chemistry, comparing cross-coupling and photocatalyzed transformations proceeding through polar and radical mechanisms with oxidative deamination and other transition metal catalyzed reactions .
- Results: The research demonstrates that primary aliphatic amines can be harnessed as valuable C (sp3) synthons .
5. Synthesis of Tertiary Amines
- Application Summary: The conversion of primary amines to tertiary amines was investigated with N-benzyl 2,4,6-triphenylpyridinium perchlorate .
- Methods of Application: The reaction was carried out with piperidine and morpholine under reflux conditions .
- Results: The product amine was obtained in 85% and 92% yield respectively .
6. Chemical Supplier
- Application Summary: “N-[2-(aminomethyl)benzyl]-N,N-dimethylamine” is supplied by chemical companies for use in various scientific research and industrial applications .
- Methods of Application: The chemical is used as received from the supplier .
- Results: The availability of this chemical from suppliers facilitates its use in a wide range of applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-[(dimethylamino)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)8-10-6-4-3-5-9(10)7-11/h3-6H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRUSEDCZUTRDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407153 |
Source


|
| Record name | N-[2-(aminomethyl)benzyl]-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(aminomethyl)benzyl]-N,N-dimethylamine | |
CAS RN |
53369-77-0 |
Source


|
| Record name | N-[2-(aminomethyl)benzyl]-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

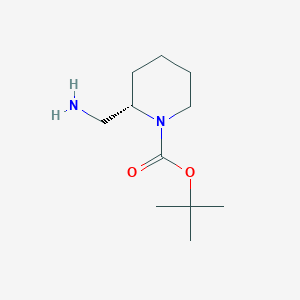
![N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide](/img/structure/B112660.png)
